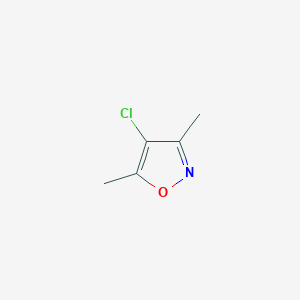

4-Chloro-3,5-dimethylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJWPHJWCFVTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337172 | |

| Record name | 4-Chloro-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-86-5 | |

| Record name | 4-Chloro-3,5-dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloromethyl-3,5-dimethylisoxazole

A Note on Nomenclature: This technical guide details the structure, properties, and applications of 4-Chloromethyl-3,5-dimethylisoxazole (CAS No: 19788-37-5). It is important to distinguish this compound from the isomeric 4-chloro-3,5-dimethylisoxazole, where a chlorine atom is directly attached to the isoxazole ring. The available scientific literature and commercial availability predominantly point to the chloromethyl derivative as the compound of significant interest in research and development.

Executive Summary

4-Chloromethyl-3,5-dimethylisoxazole is a versatile heterocyclic compound featuring a reactive chloromethyl group attached to a dimethylated isoxazole core.[1] This structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1] Its utility stems from the ability of the chloromethyl group to undergo various nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications.

Molecular Structure and Identification

The core structure of 4-Chloromethyl-3,5-dimethylisoxazole consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The ring is substituted with methyl groups at positions 3 and 5, and a chloromethyl group at position 4.

Systematic Name: 4-(Chloromethyl)-3,5-dimethylisoxazole CAS Number: 19788-37-5[2][3] Molecular Formula: C₆H₈ClNO[1][2] Molecular Weight: 145.59 g/mol [2][3]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for 4-Chloromethyl-3,5-dimethylisoxazole is presented below.

Physicochemical Data

| Property | Value | Reference |

| Appearance | Light yellow to brown clear liquid | [1] |

| Boiling Point | 87-88 °C at 8 mmHg | [1] |

| Density | 1.173 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.486 | |

| Flash Point | 96 °C (closed cup) | |

| Storage Temperature | 2-8 °C |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.40 (s, 2H, -CH₂Cl), 2.40 (s, 3H, -CH₃), 2.30 (s, 3H, -CH₃) | [4] |

| ¹³C NMR | Data not explicitly provided in search results, but would be expected to show signals for the two distinct methyl carbons, the chloromethyl carbon, and the three isoxazole ring carbons. | |

| Mass Spectrometry | Molecular Ion (M⁺): 145 m/z | [4] |

| InChI | 1S/C6H8ClNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3 | |

| SMILES | Cc1noc(C)c1CCl |

Synthesis and Experimental Protocols

Synthesis of 4-Chloromethyl-3,5-dimethylisoxazole

A common synthetic route to 4-Chloromethyl-3,5-dimethylisoxazole involves the chloromethylation of 3,5-dimethylisoxazole.

Reaction Scheme:

Caption: Synthesis of 4-Chloromethyl-3,5-dimethylisoxazole.

Experimental Protocol:

A general procedure for the synthesis is described in the patent CN103130732A.[5]

-

Reaction Setup: 3,5-dimethylisoxazole, paraformaldehyde, anhydrous zinc chloride, and ethylene dichloride are combined in a reaction vessel.

-

Reaction Conditions: Hydrogen chloride gas is passed through the mixture, which is then heated to reflux for approximately 3 hours.

-

Workup: After cooling, the reaction mixture is poured into water and neutralized with potassium carbonate.

-

Extraction and Purification: The product is extracted with chloroform. The chloroform extract is first distilled to recover unreacted 3,5-dimethylisoxazole, followed by vacuum distillation to collect the 4-Chloromethyl-3,5-dimethylisoxazole fraction at 87-88 °C (1.07 kPa).[5]

Applications in Research and Development

4-Chloromethyl-3,5-dimethylisoxazole serves as a key building block in the synthesis of more complex molecules due to the reactivity of its chloromethyl group.

Pharmaceutical and Agrochemical Synthesis

This compound is utilized as an intermediate in the creation of novel pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[1] In the agrochemical sector, it is used in the formulation of pest control agents.[1]

Workflow for Derivative Synthesis:

Caption: General workflow for synthesizing isoxazole derivatives.

Specific Synthetic Applications

Documented applications include its use in the preparation of:

-

4-(3-oxoalkyl)isoxazoles

-

(E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole

These transformations highlight its role in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of a wide range of isoxazole-containing target molecules.

Safety and Handling

4-Chloromethyl-3,5-dimethylisoxazole is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Chloromethyl-3,5-dimethylisoxazole is a valuable and reactive intermediate in organic synthesis. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists and researchers in the life sciences. The data and protocols summarized in this guide provide a solid foundation for its safe and effective use in the synthesis of novel compounds with potential biological activity.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 4-Chloro-3,5-dimethylisoxazole, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the direct electrophilic chlorination of the readily available starting material, 3,5-dimethylisoxazole. This document provides a comprehensive overview of a plausible synthetic route, including a detailed experimental protocol, a summary of relevant reaction conditions from analogous systems, and a visual representation of the synthetic workflow. The synthesis of isoxazole derivatives is crucial in medicinal chemistry, as the isoxazole moiety is a core component of numerous biologically active molecules.

Introduction

The isoxazole ring is a prominent scaffold in a wide array of therapeutic agents due to its unique electronic properties and ability to participate in various biological interactions. The targeted functionalization of this heterocycle is of paramount importance for the generation of novel drug candidates. Specifically, the introduction of a chlorine atom at the C4 position of the 3,5-dimethylisoxazole core can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the direct chlorination of 3,5-dimethylisoxazole, a cost-effective and atom-economical approach to producing this compound.

Synthetic Pathway Overview

The most direct and efficient method for the synthesis of this compound is the electrophilic chlorination of 3,5-dimethylisoxazole. This reaction typically employs a chlorinating agent that provides an electrophilic chlorine source ("Cl+"). Common reagents for such transformations include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The reaction proceeds via an electrophilic aromatic substitution-type mechanism on the electron-rich isoxazole ring.

The general transformation is depicted below:

Caption: General overview of the synthesis of this compound.

Experimental Protocols

Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted from general procedures for the chlorination of electron-rich heterocycles.

Materials:

-

3,5-Dimethylisoxazole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylisoxazole (1.0 eq). Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approximately 10-20 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.05-1.2 eq) portion-wise at room temperature. The reaction may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to reflux. In some cases, the reaction is complete within 1-8 hours.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature (if heated). Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes reaction conditions for the chlorination of isoxazole and related heterocyclic systems, providing a basis for optimizing the synthesis of this compound.

| Chlorinating Agent | Substrate | Solvent | Temperature | Time | Yield | Reference |

| N-Chlorosuccinimide (NCS) | Aldoxime/Alkyne (in-situ isoxazole formation) | DMF | Room Temp. | 1-8 h | 63-85% | [1] |

| N-Chlorosuccinimide (NCS) | Aldehyde/Alkyne (in-situ isoxazole formation) | ChCl:urea (DES) | 50 °C | 3 h (for chlorination step) | - | |

| N-Chlorosuccinimide (NCS) | Aromatic Compounds | Chloroform | 25 °C | 20 h | High | [2] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from 3,5-dimethylisoxazole. The proposed experimental protocol, based on established methods for the chlorination of heteroaromatic compounds using N-chlorosuccinimide, offers a reliable starting point for laboratory-scale synthesis. The provided data and workflow diagrams are intended to facilitate the practical application of this synthetic route by researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity for specific applications.

References

An In-depth Technical Guide to 4-Chloro-3,5-dimethylisoxazole (CAS: 19788-37-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 4-Chloro-3,5-dimethylisoxazole (also referred to as 4-(Chloromethyl)-3,5-dimethylisoxazole), CAS number 19788-37-5. This document consolidates available data to support its application as a chemical intermediate in pharmaceutical and agrochemical research. While detailed biological activity and specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers working with this molecule.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. It is a liquid at room temperature, appearing colorless to light yellow or brown.[1][2] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈ClNO | [3] |

| Molecular Weight | 145.59 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [1][4] |

| Boiling Point | 87-88 °C at 8 mmHg | [3] |

| Density | 1.173 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.486 | [3] |

| Flash Point | 96 °C (closed cup) | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Purification

General Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, based on available information.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 4-Chloro-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 4-Chloro-3,5-dimethylisoxazole. The synthesis of this halogenated heterocycle is of significant interest due to the prevalence of the isoxazole core in numerous biologically active compounds. This document details a plausible electrophilic aromatic substitution mechanism for the chlorination of 3,5-dimethylisoxazole, provides a detailed experimental protocol, summarizes key quantitative data, and includes spectroscopic data for the characterization of the final product. The information presented is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them attractive scaffolds for drug design. The introduction of a halogen atom, such as chlorine, onto the isoxazole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on the synthesis of this compound, a key intermediate for the development of more complex molecular architectures.

Proposed Reaction Mechanism

The formation of this compound from 3,5-dimethylisoxazole is proposed to proceed via an electrophilic aromatic substitution (EAS) mechanism. While the isoxazole ring is considered a π-excessive heteroaromatic system, it can undergo substitution reactions at the C4-position. The reaction can be carried out using various chlorinating agents, such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), often in an appropriate solvent like acetonitrile.

The proposed mechanism involves three key steps:

-

Formation of the Electrophile: In the case of using a chlorinating agent like NCS, the electrophilic chlorine species (Cl+) is generated in situ.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the isoxazole ring at the C4-position attack the electrophilic chlorine atom. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the succinimide anion (in the case of NCS), abstracts a proton from the C4-position of the sigma complex. This restores the aromaticity of the isoxazole ring and yields the final product, this compound.

A visual representation of this proposed mechanism is provided in the Graphviz diagram below.

Caption: Proposed electrophilic aromatic substitution mechanism for the formation of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on procedures for the chlorination of isoxazole derivatives.[1]

Materials:

-

3,5-Dimethylisoxazole

-

Trichloroisocyanuric acid (TCCA)

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3,5-dimethylisoxazole (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add trichloroisocyanuric acid (TCCA) (0.4 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3,5-Dimethylisoxazole | 1.0 mmol | [1] |

| Trichloroisocyanuric acid (TCCA) | 0.4 mmol | [1] |

| Reaction Conditions | ||

| Solvent | Acetonitrile (MeCN) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | Not Specified | [1] |

| Yield | Not Specified | [1] |

Note: Specific yield and reaction time for the direct chlorination of 3,5-dimethylisoxazole were not explicitly found in the searched literature. The provided conditions are based on a general procedure for the chlorination of isoxazoles.

Spectroscopic Data for this compound

The following table presents the expected spectroscopic data for the characterization of this compound.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Chemical shifts (δ) for the two methyl groups are expected to be in the range of 2.2-2.6 ppm. |

| ¹³C NMR | Expected chemical shifts for the methyl carbons around 10-15 ppm, the C4 carbon bearing the chlorine atom around 110-120 ppm, and the C3 and C5 carbons in the range of 155-165 ppm. |

| Infrared (IR) | Characteristic peaks for C-H stretching of the methyl groups (~2900-3000 cm⁻¹), C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 131.02 for the ³⁵Cl isotope and at m/z = 133.02 for the ³⁷Cl isotope, with a characteristic isotopic ratio of approximately 3:1. |

Conclusion

This technical guide has outlined a plausible reaction mechanism for the formation of this compound via electrophilic aromatic substitution. A detailed experimental protocol, based on established methods for the chlorination of isoxazoles, has been provided to facilitate its synthesis in a laboratory setting. While specific quantitative data and experimental spectroscopic data for this particular compound were not extensively reported in the available literature, the information compiled herein serves as a robust starting point for researchers and professionals in the field. Further experimental investigation is encouraged to optimize the reaction conditions and fully characterize the product.

References

The Chemistry of Substituted Isoxazoles: A Technical Guide for Researchers

Introduction

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, serves as a pivotal scaffold in medicinal chemistry and drug development.[1] The unique electronic properties and versatile reactivity of the isoxazole ring have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of substituted isoxazoles, tailored for researchers, scientists, and professionals in drug development.

I. Synthesis of Substituted Isoxazoles

The construction of the isoxazole ring can be achieved through several synthetic strategies. The most prominent and versatile methods include 1,3-dipolar cycloaddition reactions, condensation of β-dicarbonyl compounds with hydroxylamine, and various metal-free approaches.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone for the synthesis of 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.[4][5] This method offers high regioselectivity and tolerates a wide range of functional groups.[6] Nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides.

This procedure exemplifies a convenient one-pot synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.[7]

Materials:

-

Aldehyde (1.0 equiv)

-

Hydroxylamine hydrochloride (1.05 equiv)

-

Sodium hydroxide (1.05 equiv)

-

Chloramine-T trihydrate (1.05 equiv)

-

Terminal alkyne (1.0 equiv)

-

Copper(II) sulfate pentahydrate (0.02 equiv)

-

Copper turnings

-

tert-Butanol

-

Water

Procedure:

-

To a solution of the aldehyde in a 1:1 mixture of tert-butanol and water, add hydroxylamine hydrochloride and sodium hydroxide.

-

Stir the mixture at room temperature for 30 minutes to form the corresponding aldoxime.

-

Add chloramine-T trihydrate in portions, followed by the terminal alkyne, copper(II) sulfate pentahydrate, and copper turnings.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the product can often be isolated by simple filtration or aqueous workup, followed by purification by recrystallization or column chromatography.

Synthesis from β-Dicarbonyl Compounds

The condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine is a classical and effective method for preparing substituted isoxazoles.[8] The regioselectivity of this reaction can be controlled by modifying the reaction conditions and the structure of the β-dicarbonyl substrate.[9]

This protocol describes the synthesis of isoxazoles from β-diketones and hydroxylamine.[8]

Materials:

-

β-Diketone (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Pyridine (1.2 equiv)

-

Ethanol

Procedure:

-

Dissolve the β-diketone in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride and pyridine to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Metal-Free Synthetic Routes

In recent years, the development of metal-free synthetic methodologies has gained significant attention due to their environmental and economic advantages.[10][11] These methods often utilize readily available reagents and milder reaction conditions.

This procedure outlines a metal-free synthesis of 3,5-disubstituted isoxazoles from aldoximes and alkenes/alkynes using DBU as a promoter.[12]

Materials:

-

Aldoxime (1.0 equiv)

-

Alkene or Alkyne (1.2 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the aldoxime and the alkene or alkyne in dichloromethane, add N-chlorosuccinimide and stir the mixture at room temperature.

-

After a short period, add DBU to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired isoxazole.

II. Reactivity of Substituted Isoxazoles

The isoxazole ring, while aromatic, possesses a labile N-O bond that can be cleaved under various conditions, making it a versatile synthetic intermediate.

Reductive Ring Opening

The reductive cleavage of the N-O bond in isoxazoles is a powerful transformation that provides access to valuable β-enaminones or β-hydroxyketones.[13][14] This reaction is often achieved using reducing agents like molybdenum hexacarbonyl or low-valent titanium reagents.

This protocol describes the conversion of a 3,5-disubstituted isoxazole to a β-enaminone.[13]

Materials:

-

3,5-Disubstituted isoxazole (1.0 equiv)

-

Molybdenum hexacarbonyl [Mo(CO)₆] (0.5 equiv)

-

Water (1.0 equiv)

-

Acetonitrile

Procedure:

-

A solution of the isoxazole, water, and molybdenum hexacarbonyl in acetonitrile is heated under reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is filtered through Celite and the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the corresponding β-enaminone.

III. Data Presentation

Table 1: Synthesis of Substituted Isoxazoles - Reaction Yields

| Entry | Synthetic Method | R¹ | R² | R³ | Yield (%) | Reference |

| 1 | 1,3-Dipolar Cycloaddition (Cu(I) catalyzed) | Phenyl | H | Phenyl | 85 | [7] |

| 2 | 1,3-Dipolar Cycloaddition (Cu(I) catalyzed) | 4-Tolyl | H | Phenyl | 79 | [7] |

| 3 | From β-Diketone | Phenyl | Acetyl | Phenyl | 91 | [4] |

| 4 | From β-Ketoester | 4-Fluorophenyl | Benzoyl | OEt | 85 | [4] |

| 5 | Metal-Free (DBU promoted) | 4-Methoxyphenyl | H | Phenyl | 92 | [12] |

| 6 | Metal-Free (DBU promoted) | 4-Chlorophenyl | H | Styryl | 88 | [12] |

Table 2: Spectroscopic Data for Selected Substituted Isoxazoles

| Compound | R¹ | R² | R³ | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference |

| 3,5-Diphenylisoxazole | Phenyl | H | Phenyl | 7.85-7.95 (m, 4H), 7.45-7.55 (m, 6H), 6.88 (s, 1H) | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | 1598, 1488, 1448, 918, 765, 690 | 221 (M⁺) | [5] |

| 3-(4-Chlorophenyl)-5-phenylisoxazole | 4-Chlorophenyl | H | Phenyl | 7.80-7.88 (m, 4H), 7.42-7.52 (m, 5H), 6.85 (s, 1H) | 169.2, 162.0, 136.1, 130.2, 129.2, 129.0, 128.0, 127.3, 125.8, 98.2 | 1605, 1485, 1090, 830, 760 | 255 (M⁺) | [5] |

| 3-Phenyl-5-(p-tolyl)isoxazole | Phenyl | H | 4-Tolyl | 7.85 (d, 2H), 7.72 (d, 2H), 7.40-7.50 (m, 3H), 7.27 (d, 2H), 6.75 (s, 1H), 2.40 (s, 3H) | 170.5, 162.8, 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6, 96.8, 21.4 | 1610, 1490, 1450, 820 | 235 (M⁺) | [5] |

Table 3: Biological Activity of Substituted Isoxazoles - Anticancer Activity (IC₅₀ values)

| Compound | R¹ | R² | R³ | Cell Line | IC₅₀ (µM) | Reference |

| Valdecoxib | 4-Sulfonamidophenyl | Phenyl | Methyl | - | - | [15] |

| Phenyl-isoxazole-carboxamide analog 1 | Phenyl | H | CONH-Aryl | Hep3B | 5.96 | [2] |

| Phenyl-isoxazole-carboxamide analog 2 | Phenyl | H | CONH-Aryl | Hep3B | 6.93 | [2] |

| Phenyl-isoxazole-carboxamide analog 3 | Phenyl | H | CONH-Aryl | HeLa | 0.91 | [2] |

| Isoxazole-indole hybrid 1 | Indolyl | H | Aryl | MCF-7 | 7.72 | [2] |

| Isoxazole-indole hybrid 2 | Indolyl | H | Aryl | MCF-7 | 5.51 | [2] |

| 3,5-Diamino-4-(2'-bromophenylazo)isoxazole | NH₂ | 2-Bromophenylazo | NH₂ | PC3 | 38.63 | [16] |

| Isoxazole-chalcone derivative | Aryl | H | Chalcone moiety | A549 | 1.51 | [17] |

Table 4: Biological Activity of Substituted Isoxazoles - Antibacterial Activity (MIC values)

| Compound | R¹ | R² | R³ | Organism | MIC (µg/mL) | Reference |

| Isoxazole derivative 1 | Aryl | H | Aryl | S. aureus | 100 | [18] |

| Isoxazole derivative 2 | Aryl | H | Aryl | E. coli | 95 | [18] |

| Isoxazole-chalcone derivative | 2,4,6-Trimethoxyphenyl | H | Chalcone moiety | S. aureus | 1 | [17] |

| Isoxazole-dihydropyrazole derivative | Aryl | H | Dihydropyrazole moiety | S. aureus | 8 | [17] |

| Isoxazole derivative 4e | Aryl | H | Aryl | C. albicans | 6 | [19] |

| Isoxazole derivative 4g | Aryl | H | Aryl | C. albicans | 6 | [19] |

IV. Mandatory Visualization

Reaction Mechanism: 1,3-Dipolar Cycloaddition

Caption: Mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

Signaling Pathway: COX-2 Inhibition by Valdecoxib

Caption: Mechanism of action of Valdecoxib as a COX-2 inhibitor.

V. Conclusion

Substituted isoxazoles represent a privileged class of heterocyclic compounds with significant potential in drug discovery and development. Their versatile synthesis, coupled with the reactivity of the isoxazole ring, provides a rich platform for the generation of diverse molecular architectures. The extensive range of biological activities exhibited by isoxazole derivatives underscores their importance as scaffolds for the design of novel therapeutic agents. This technical guide provides a foundational understanding of the chemistry of substituted isoxazoles, offering valuable insights and practical protocols for researchers in the field. Further exploration into novel synthetic methodologies and a deeper understanding of the structure-activity relationships of isoxazole-based compounds will undoubtedly continue to drive innovation in medicinal chemistry.

References

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

The Versatile Intermediate: A Technical Guide to 4-Chloro-3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-3,5-dimethylisoxazole, a key synthetic intermediate with significant applications in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and reactivity, offering valuable insights for researchers engaged in the development of novel therapeutics.

Chemical Properties and Data

This compound, more systematically named 4-(Chloromethyl)-3,5-dimethylisoxazole, is a versatile building block in organic synthesis. Its reactivity is primarily centered around the chloromethyl group, which serves as an excellent electrophilic site for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of 4-(Chloromethyl)-3,5-dimethylisoxazole

| Property | Value | Reference |

| CAS Number | 19788-37-5 | [1][2] |

| Molecular Formula | C₆H₈ClNO | [1][2] |

| Molecular Weight | 145.59 g/mol | [1][2] |

| Appearance | Liquid or solid | [2] |

| Boiling Point | 87-88 °C at 8 mmHg | |

| Density | 1.173 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.486 | |

| Storage Temperature | 2-8 °C |

Table 2: Spectroscopic Data of 4-(Chloromethyl)-3,5-dimethylisoxazole

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.40 (s, 2H, -CH₂Cl), 2.40 (s, 3H, -CH₃), 2.30 (s, 3H, -CH₃) | [3] |

| ¹³C NMR | Data not explicitly found in search results, but would show characteristic peaks for the isoxazole ring carbons, the chloromethyl carbon, and the two methyl carbons. | |

| Infrared (IR) | Characteristic peaks for C-H, C=N, C=C, and C-Cl bonds are expected. | [4] |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z 145. | [5] |

Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole

The synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole is typically achieved through a two-step process starting from readily available precursors.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole (Step 1)

Materials:

-

Methyl ethyl diketone

-

Hydroxylamine hydrochloride

-

Potassium carbonate (salt of wormwood)

-

Methylene chloride

-

Anhydrous sodium sulfate

Procedure: [6]

-

In a reaction flask, combine methyl ethyl diketone and hydroxylamine hydrochloride.

-

Warm the mixture to 42-47 °C.

-

Slowly add potassium carbonate in portions, maintaining the temperature below 50 °C.

-

After the addition is complete, heat the mixture to reflux for 40-60 minutes.

-

Cool the reaction to room temperature and filter.

-

Separate the layers of the filtrate. The upper organic layer contains the product.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

The filtrate is crude 3,5-dimethylisoxazole, which can be used in the next step without further purification.

Experimental Protocol: Chloromethylation of 3,5-Dimethylisoxazole (Step 2)

Materials: [6]

-

3,5-Dimethylisoxazole (from Step 1)

-

Paraformaldehyde (or trioxymethylene)

-

1,4-Dioxane

-

Concentrated hydrochloric acid

-

Hydrogen chloride gas

Procedure: [6]

-

In a four-necked flask equipped with a mechanical stirrer, add the crude 3,5-dimethylisoxazole, paraformaldehyde, and 1,4-dioxane.

-

Add concentrated hydrochloric acid and stir the mixture, heating to 30-50 °C.

-

Bubble hydrogen chloride gas through the mixture until saturation is reached.

-

Increase the temperature to 80-100 °C and maintain reflux.

-

Continue to pass hydrogen chloride gas through the mixture until the reaction is complete (monitored by GC).

-

After completion, remove 1,4-dioxane and water by distillation under reduced pressure.

-

The residual liquid is then purified by vacuum distillation to yield 4-(Chloromethyl)-3,5-dimethylisoxazole. A yield of 30% has been reported for a similar one-pot procedure.[6]

Applications in Organic Synthesis

4-(Chloromethyl)-3,5-dimethylisoxazole is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical field.

Synthesis of (3,5-Dimethylisoxazol-4-yl)methanamine

This amine derivative is a useful building block for further functionalization.

Experimental Protocol: [5]

-

Dissolve 4-(chloromethyl)-3,5-dimethylisoxazole (1.0 g, 6.9 mmol) in 10 mL of dioxane.

-

Add 10 mL of ammonia to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Concentrate the mixture under reduced pressure.

-

Wash the residue with acetonitrile (20 mL) to afford (3,5-dimethylisoxazol-4-yl)methanamine as a white solid.

-

Yield: 800 mg (92%)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (brs, 2H), 3.81 (s, 2H), 2.45 (s, 3H), 2.30 (s, 3H)

-

Intermediate in the Synthesis of P2X7 Antagonists

4-(Chloromethyl)-3,5-dimethylisoxazole has been utilized in the synthesis of P2X7 receptor antagonists, which are of interest for treating inflammatory diseases.[7] The synthesis involves the reaction of the chloromethyl group with a suitable nucleophile on a core scaffold. While a specific, detailed protocol for this multi-step synthesis is proprietary, the initial step would involve a nucleophilic substitution on the chloromethyl group.

Role in Drug Discovery: Targeting the P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to the release of pro-inflammatory cytokines, making it a key target in inflammatory and autoimmune diseases.

The activation of the P2X7 receptor by extracellular ATP leads to the assembly of the NLRP3 inflammasome.[1][7][8][9][10] This, in turn, activates caspase-1, which cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.[1][7][8][9][10] The subsequent release of IL-1β contributes to the inflammatory response.[1][7][8][9][10] Small molecule antagonists that block the P2X7 receptor can inhibit this cascade, representing a promising therapeutic strategy for a range of inflammatory conditions. The use of 4-(Chloromethyl)-3,5-dimethylisoxazole as a synthetic intermediate allows for the construction of novel molecular scaffolds designed to interact with and inhibit the P2X7 receptor.

Conclusion

4-(Chloromethyl)-3,5-dimethylisoxazole is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation and the reactivity of its chloromethyl group make it an ideal starting material for the synthesis of a variety of more complex molecules, particularly in the realm of drug discovery. Its application in the development of P2X7 receptor antagonists highlights its importance in the ongoing search for new treatments for inflammatory diseases. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this versatile isoxazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) 1H NMR [m.chemicalbook.com]

- 4. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) IR Spectrum [chemicalbook.com]

- 5. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) MS [m.chemicalbook.com]

- 6. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]

- 7. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 9. iris.unife.it [iris.unife.it]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Chloro-3,5-dimethylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the characterization of 4-Chloro-3,5-dimethylisoxazole. Due to the limited availability of experimental data in public databases and literature, this document focuses on presenting the confirmed mass spectrometry data, alongside standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of compounds.

Spectroscopic Data Summary

The following table summarizes the available quantitative data for this compound.

| Spectroscopic Technique | Data Type | Observed Values |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular Ion [M]⁺: 131.01 g/mol |

| ¹H NMR | Chemical Shift (δ) | Data not available in searched resources. |

| ¹³C NMR | Chemical Shift (δ) | Data not available in searched resources. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Data not available in searched resources. |

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H and ¹³C NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2.1.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Parameters:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of liquid or solid this compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Record a background spectrum of the empty ATR setup.

-

Sample Scan: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

2.3.1. Sample Introduction and Ionization

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique for small, volatile molecules.

2.3.2. MS Data Acquisition

-

Instrumentation: Employ a mass spectrometer (e.g., quadrupole, time-of-flight).

-

Mass Analysis: The ionized molecules and their fragments are separated by the mass analyzer according to their m/z ratio.

-

Detection: The detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of ion intensity versus m/z. The molecular ion peak is a critical piece of data for determining the molecular weight of the compound. For this compound, the expected molecular ion peak would be at an m/z corresponding to its molecular weight (131.56 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity ratio of approximately 3:1 is expected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for the spectroscopic analysis of organic compounds.

In-depth Technical Guide on the Photoisomerization Reaction Dynamics of 3,5-Dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photoisomerization reaction dynamics of 3,5-dimethylisoxazole, a process of significant interest in medicinal chemistry and photochemistry. The document synthesizes findings from advanced computational simulations and experimental studies to elucidate the ultrafast photochemical pathways, identify key intermediates and products, and quantify reaction timescales. Detailed experimental and computational protocols are provided, alongside structured data tables and visual diagrams of the reaction pathways and experimental workflows to facilitate a deeper understanding of the core processes.

Introduction

Isoxazole derivatives are prevalent structural motifs in a wide range of pharmaceuticals and agrochemicals.[1] The photochemical behavior of these heterocyclic compounds is of fundamental importance, as it governs their stability and potential for light-induced activation or degradation. The photoisomerization of 3,5-dimethylisoxazole serves as a key model system for understanding the complex reaction dynamics that follow electronic excitation in this class of molecules. Upon absorption of ultraviolet (UV) light, 3,5-dimethylisoxazole undergoes a rapid series of transformations, initiated by the cleavage of the weak N-O bond, leading to a variety of isomeric products.[2] This guide delves into the intricate details of these ultrafast dynamics.

Core Reaction Pathway

The photoisomerization of 3,5-dimethylisoxazole is initiated by photoexcitation to the S1 electronic state.[2] The subsequent reaction cascade is characterized by several key steps occurring on a femtosecond timescale.

Upon photoexcitation, the N–O bond breaks, leading to a rapid relaxation to the ground state (S0).[3] This process is exceptionally fast, with two distinct excited state lifetimes estimated at approximately 10.77 fs and 119.81 fs.[3] Following this non-adiabatic transition to the ground state, the molecule can proceed down several competing pathways, leading to the formation of various isomers.[2]

The primary experimentally observed and computationally validated photoproducts include 2-methyl-3-acetyl-2H-azirine, 3-acetyl-N-methylketenimine, a nitrile ylide intermediate, and 2,5-dimethyloxazole.[2] The formation of the azirine derivative is considered the major pathway.[2]

Below is a diagram illustrating the proposed reaction pathways for the photoisomerization of 3,5-dimethylisoxazole.

Quantitative Data

The dynamics of the photoisomerization process have been quantified through computational simulations. The following tables summarize the key kinetic and product distribution data.

Table 1: Excited State Lifetimes

| Parameter | Value | Method | Reference |

|---|---|---|---|

| S₁ State Lifetime (Component 1) | 10.77 fs | Computational | [3] |

| S₁ State Lifetime (Component 2) | 119.81 fs | Computational |[3] |

Table 2: Calculated Product Quantum Yields

| Product | Quantum Yield (%) | Method | Reference |

|---|---|---|---|

| 2-Methyl-3-acetyl-2H-azirine | 56 | Computational | [2] |

| 3,5-Dimethylisoxazole (Regeneration) | Not specified | Computational | [2] |

| Nitrile Ylide | Not specified | Computational | [2] |

| 2,5-Dimethyloxazole | Not specified | Computational | [2] |

| 3-Acetyl-N-methylketenimine | Low | Computational |[2] |

Note: The computational study by Kimura and Nanbu states that their calculated azirine yield of 56% reproduces experimental results, however, the specific experimental quantum yield data is not provided in the cited literature.[2]

Experimental and Computational Protocols

Experimental Methods

Matrix Isolation Spectroscopy

The experimental identification of the photoproducts of 3,5-dimethylisoxazole was primarily achieved through matrix isolation infrared (IR) spectroscopy.[2]

-

Sample Preparation: Monomers of 3,5-dimethylisoxazole are isolated in an inert gas matrix, typically argon, at cryogenic temperatures (e.g., 15 K).

-

Irradiation: The matrix-isolated sample is irradiated with a tunable UV laser at a wavelength near the absorption maximum of the parent molecule (e.g., 222 nm).

-

Detection: IR spectra are recorded before and after irradiation to identify the newly formed photoproducts by comparing their vibrational frequencies with those of authentic samples or with theoretically calculated spectra.

-

Secondary Photochemistry: To aid in product identification, subsequent irradiations at longer wavelengths (where the parent molecule does not absorb) are performed to induce further selective photoisomerization of the primary products. For instance, irradiation at 340 nm can selectively convert the nitrile ylide intermediate to 2,5-dimethyloxazole.[2]

Transient Absorption Spectroscopy (General Protocol)

-

Light Source: A femtosecond laser system (e.g., Ti:Sapphire) generates ultrashort pulses.

-

Beam Splitting: The laser output is split into a high-intensity pump beam and a lower-intensity probe beam.

-

Pump Beam: The pump beam is directed through an optical parametric amplifier (OPA) to generate the desired UV excitation wavelength. This pulse initiates the photochemical reaction in the sample.

-

Probe Beam: The probe beam passes through a variable delay line, which precisely controls its arrival time at the sample relative to the pump pulse. It is then focused into a nonlinear crystal (e.g., CaF2 or sapphire) to generate a broadband white-light continuum.

-

Measurement: The white-light probe passes through the sample, and its spectrum is recorded by a detector array. By varying the pump-probe delay, a time-resolved series of absorption spectra is obtained, revealing the formation and decay of transient species.

Computational Methods

The theoretical investigation of the photoisomerization dynamics of 3,5-dimethylisoxazole involves nonadiabatic ab initio molecular dynamics simulations.[3]

-

Electronic Structure Calculations: The potential energy surfaces and gradients of the involved electronic states (S0, S1, S2, S3) are calculated on-the-fly at each time step of the simulation. High-level quantum chemistry methods such as Extended Multi-State Complete Active Space Second-Order Perturbation Theory (XMS-CASPT2) and State-Averaged Complete Active Space Self-Consistent Field (SA4-CASSCF) with an appropriate basis set (e.g., cc-pVDZ + sp) are employed.[3]

-

Nonadiabatic Dynamics: To account for the transitions between electronic states, the Trajectory Surface Hopping (TSH) method is used. The Zhu-Nakamura formula is often applied to determine the probability of hopping between adjacent potential energy surfaces when they come close in energy.[3]

-

Simulation Protocol: The simulations are initiated by photoexcitation from the ground state (S0) to the first excited state (S1). The classical trajectories of the nuclei are then propagated on the excited state potential energy surface for a sufficient duration (e.g., up to 500 fs) to observe the key reaction events.

Conclusion and Future Outlook

The photoisomerization of 3,5-dimethylisoxazole is an ultrafast process initiated by N-O bond cleavage upon excitation to the S1 state, leading to the formation of several isomeric products, with 2-methyl-3-acetyl-2H-azirine being the major product. Computational studies have provided significant insights into the timescales and mechanisms of these reactions.

While the primary reaction pathways have been elucidated, further experimental work is needed to corroborate the computationally derived quantum yields and to directly observe the transient intermediates using techniques like femtosecond transient absorption spectroscopy. Such studies would provide a more complete picture of the reaction dynamics and could aid in the rational design of photosensitive pharmaceuticals and other advanced materials based on the isoxazole scaffold.

References

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Nonadiabatic ab initio chemical reaction dynamics for the photoisomerization reaction of 3,5-dimethylisoxazole via the S 1 electronic state - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03137G [pubs.rsc.org]

- 3. Nonadiabatic ab initio chemical reaction dynamics for the photoisomerization reaction of 3,5-dimethylisoxazole via the S1 electronic state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Chloro-3,5-dimethylisoxazole and its Key Analogue

An important clarification regarding the nomenclature: Extensive database searches indicate that the commonly referenced and commercially available compound is 4-Chloromethyl-3,5-dimethylisoxazole. It is possible that "4-Chloro-3,5-dimethylisoxazole" is a misnomer or a less common isomer. This guide will focus on the well-documented 4-Chloromethyl-3,5-dimethylisoxazole, providing its structural identifiers, physicochemical properties, synthesis protocols, and applications.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It provides a comprehensive overview of 4-Chloromethyl-3,5-dimethylisoxazole, a versatile heterocyclic compound.

Chemical Identifiers

The unique chemical identifiers for 4-Chloromethyl-3,5-dimethylisoxazole are crucial for database searches and unambiguous identification.

| Identifier | Value |

| InChIKey | NIFAUKBQIAURIM-UHFFFAOYSA-N[1][2] |

| SMILES | Cc1noc(C)c1CCl |

| CAS Number | 19788-37-5[1][3][4][5][6] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Chloromethyl-3,5-dimethylisoxazole.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClNO | [1][3][4][5] |

| Molecular Weight | 145.59 g/mol | [1][3][4][5] |

| Appearance | Light yellow to brown clear liquid | [3] |

| Boiling Point | 87-88 °C at 8 mmHg | [3] |

| Density | 1.173 g/mL at 25 °C | |

| Refractive Index | n20/D 1.486 (lit.) | |

| Purity | ≥ 95% (GC) | [3] |

| Storage Temperature | 2-8°C |

Synthesis Protocol

A common method for the preparation of 4-Chloromethyl-3,5-dimethylisoxazole involves the chloromethylation of 3,5-dimethylisoxazole. The following is a representative experimental protocol.

Materials:

-

3,5-dimethylisoxazole

-

Paraformaldehyde

-

Anhydrous Zinc Chloride

-

Ethylene dichloride

-

Hydrogen chloride gas

-

Potassium carbonate (Salt of wormwood)

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction flask, combine 3,5-dimethylisoxazole, paraformaldehyde, anhydrous zinc chloride, and ethylene dichloride.

-

Bubble hydrogen chloride gas through the mixture.

-

Heat the reaction mixture to reflux for 3 hours.

-

After cooling, pour the reaction mixture into water.

-

Neutralize the mixture by carefully adding potassium carbonate in batches. Ensure the temperature is maintained below 50 °C during neutralization to prevent uncontrolled effervescence.

-

Extract the aqueous layer with chloroform.

-

The first distillation of the chloroform extract allows for the recovery of unreacted 3,5-dimethylisoxazole.

-

The desired product, 4-Chloromethyl-3,5-dimethylisoxazole, is then collected by vacuum distillation at 87-88 °C (1.07kPa).

This method has been reported to yield the final product at approximately 30% efficiency[7].

Applications in Synthesis

4-Chloromethyl-3,5-dimethylisoxazole is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals[3]. Its reactivity, owing to the chloromethyl group, allows for a variety of chemical modifications[3].

This compound serves as a key building block in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of 4-(3-oxoalkyl)isoxazoles and (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole. The isoxazole ring itself is a structural motif found in various biologically active compounds[8][9].

The following diagram illustrates the role of 4-Chloromethyl-3,5-dimethylisoxazole as a synthetic intermediate.

References

- 1. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) IR Spectrum [m.chemicalbook.com]

- 2. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) 1H NMR [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 001chemical.com [001chemical.com]

- 6. 19788-37-5 Cas No. | 4-(Chloromethyl)-3,5-dimethylisoxazole | Apollo [store.apolloscientific.co.uk]

- 7. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]

- 8. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Use of 4-Chloro-3,5-dimethylisoxazole in asymmetric isoxazole annulation reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a prominent scaffold in medicinal chemistry and drug discovery, valued for its diverse biological activities. The synthesis of chiral isoxazole-containing molecules through asymmetric annulation reactions is a critical area of research, enabling the precise control of stereochemistry, which is often paramount for therapeutic efficacy.

General Methodologies for Asymmetric Isoxazole Annulation

Asymmetric annulation reactions to form chiral isoxazole and isoxazoline derivatives often employ either metal-based catalysts or organocatalysts. The choice of catalyst and reaction type (e.g., [3+2], [4+1], or [4+2] cycloaddition) is crucial for achieving high yields and stereoselectivity.

Organocatalyzed Asymmetric [3+2] Cycloaddition

Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis. Chiral amines, squaramides, and cinchona alkaloids are commonly used to catalyze the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile to furnish chiral isoxazolines and isoxazoles. For instance, a highly efficient squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition of 3-methyl-4-nitro-5-isatylidenyl-isoxazoles and N-2,2,2-trifluoroethylisatin ketimines has been developed.[1] This method yields complex dispirooxindoles containing an isoxazole moiety with excellent diastereoselectivities and enantioselectivities.[1]

Metal-Catalyzed Asymmetric Annulation

Transition metal catalysis provides a versatile platform for various annulation strategies. Catalysts based on zinc, copper, gold, rhodium, and palladium have been successfully employed in the synthesis of chiral isoxazoles and related heterocycles through different cycloaddition pathways.[2][3] For example, zinc-catalyzed formal [3+2] annulation of isoxazoles with ynol ethers has been shown to be an efficient method.[2] Copper-catalyzed [4+2] cycloadditions of isoxazoles with 2-alkynylbenzaldehydes have also been reported to produce α-carbonylnaphthalene derivatives.[3]

Data Presentation: Representative Asymmetric Annulation Reactions

Table 1: Organocatalyzed Asymmetric [3+2] Cycloaddition of Isoxazole Derivatives [1]

| Entry | Dipolarophile | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | N-2,2,2-trifluoroethylisatin ketimine (R¹=H) | Squaramide 1 | CH₂Cl₂ | 24 | 95 | >20:1 | 94 |

| 2 | N-2,2,2-trifluoroethylisatin ketimine (R¹=5-Br) | Squaramide 1 | CH₂Cl₂ | 36 | 99 | >20:1 | 92 |

| 3 | N-2,2,2-trifluoroethylisatin ketimine (R¹=5-NO₂) | Squaramide 1 | CH₂Cl₂ | 48 | 91 | >20:1 | 96 |

| 4 | N-2,2,2-trifluoroethylisatin ketimine (R¹=7-Cl) | Squaramide 1 | CH₂Cl₂ | 36 | 93 | >20:1 | 90 |

Reactions were carried out with 3-methyl-4-nitro-5-isatylidenyl-isoxazole as the 1,3-dipole precursor.

Table 2: Metal-Catalyzed Asymmetric Annulation Reactions

| Entry | Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |

| 1 | [4+1] Annulation | α-isocupreine | α-nitro cinnamate | MBH acetate | up to 85 | 88-99 | [4] |

| 2 | [3+2] Annulation | Zn(OTf)₂ / Chiral Ligand | Isoxazole | Ynol ether | up to 90 | up to 95 | [2] |

| 3 | [4+2] Cycloaddition | Cu(OAc)₂ | 3,5-disubstituted isoxazole | 2-alkynylbenzaldehyde | up to 88 | N/A* | [3] |

| 4 | Ring-Contraction | Chiral diene-rhodium catalyst | Isoxazole | - | up to 95 | up to 97 | [2] |

Enantioselectivity was not the focus of this particular study, which investigated regioselectivity.

Experimental Protocols

The following are generalized protocols for key experiments in asymmetric isoxazole annulation. These should be considered as starting points and may require optimization for specific substrates and catalyst systems.

Protocol 1: General Procedure for Organocatalyzed Asymmetric [3+2] Cycloaddition

This protocol is adapted from methodologies employing squaramide catalysts.[1]

Materials:

-

Substituted isoxazole (1,3-dipole precursor)

-

Dipolarophile (e.g., N-2,2,2-trifluoroethylisatin ketimine)

-

Chiral squaramide catalyst (e.g., 5-10 mol%)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the substituted isoxazole (1.0 equiv), the dipolarophile (1.2 equiv), and the chiral squaramide catalyst (0.1 equiv).

-

Add anhydrous solvent (to achieve a concentration of 0.1-0.2 M).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Metal-Catalyzed Asymmetric Annulation

This protocol provides a general framework for metal-catalyzed reactions, which will vary significantly based on the metal and ligands used.

Materials:

-

Isoxazole derivative (Substrate 1)

-

Coupling partner (Substrate 2, e.g., alkyne, alkene)

-

Metal precursor (e.g., Zn(OTf)₂, Cu(OAc)₂, Rh(acac)(CO)₂)

-

Chiral ligand (e.g., BOX, BINAP derivatives)

-

Anhydrous solvent (e.g., THF, Toluene, DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the metal precursor (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%) to a dry reaction vessel.

-

Add anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.

-

Add the isoxazole derivative (1.0 equiv) and the coupling partner (1.1-1.5 equiv) to the reaction mixture.

-

Stir the reaction at the optimized temperature (can range from 0 °C to elevated temperatures) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Quench the reaction with an appropriate reagent (e.g., saturated aqueous NH₄Cl or water).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Analyze the product for yield, diastereoselectivity (¹H NMR), and enantioselectivity (chiral HPLC or SFC).

Mandatory Visualizations

Diagram 1: General Workflow for Asymmetric Isoxazole Annulation

Caption: General experimental workflow for asymmetric annulation reactions.

Diagram 2: Logical Relationship in Catalyst Selection

Caption: Decision pathway for catalyst selection in asymmetric isoxazole synthesis.

References

- 1. Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of 4-(3-Oxoalkyl)isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the regioselective synthesis of 4-(3-oxoalkyl)isoxazole derivatives, specifically 4-acylisoxazoles. The methodology is based on the cyclocondensation reaction of β-enamino diketones with hydroxylamine hydrochloride, facilitated by a Lewis acid. This approach offers high regioselectivity and good yields under mild reaction conditions, making it a valuable method for the synthesis of functionalized isoxazoles, which are important scaffolds in medicinal chemistry.

Introduction

Isoxazole derivatives are prevalent structural motifs in a wide range of pharmaceuticals and agrochemicals. The substitution pattern on the isoxazole ring is crucial for their biological activity. Among these, 4-(3-oxoalkyl)isoxazoles are valuable intermediates for the synthesis of more complex molecules. This protocol details a reliable and regioselective method for their preparation from readily available β-enamino diketones.

Data Presentation

The following tables summarize the quantitative data for the synthesis of a representative 4-acyl-3,5-disubstituted isoxazole from a β-enamino diketone.

Table 1: Reaction Conditions for the Synthesis of 1-(3-methyl-5-phenylisoxazol-4-yl)ethan-1-one

| Parameter | Value |

| Substrate | (E)-4-(dimethylamino)-3-phenylpent-3-ene-2,5-dione |

| Reagent 1 | Hydroxylamine Hydrochloride (NH₂OH·HCl) |

| Reagent 2 | Boron Trifluoride Etherate (BF₃·OEt₂) |

| Additive | Pyridine |

| Solvent | Acetonitrile (MeCN) |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

Table 2: Summary of Yields and Reagent Stoichiometry

| Substrate (mmol) | NH₂OH·HCl (equiv.) | BF₃·OEt₂ (equiv.) | Pyridine (equiv.) | Product | Regioselectivity | Yield (%) |

| 0.5 | 1.2 | 2.0 | 1.4 | 1-(3-methyl-5-phenylisoxazol-4-yl)ethan-1-one | 90% | 79% |

Experimental Protocols

General Procedure for the Regioselective Synthesis of 4-Acyl-3,5-disubstituted Isoxazoles

This protocol is based on the methodology reported by Silva et al. in RSC Advances, 2018.[1][2]

Materials:

-

β-enamino diketone (e.g., (E)-4-(dimethylamino)-3-phenylpent-3-ene-2,5-dione)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Pyridine

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stirrer

-

Syringes for liquid transfer

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure:

-

To a solution of the β-enamino diketone (0.5 mmol, 1.0 equiv.) in anhydrous acetonitrile (4 mL) in a round-bottom flask, add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).

-

Stir the mixture at room temperature.

-

Slowly add boron trifluoride etherate (1.0 mmol, 2.0 equiv.) to the reaction mixture.

-

Continue stirring the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous phase with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-acyl-3,5-disubstituted isoxazole.

-

Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-acylisoxazoles.

Signaling Pathway/Logical Relationship Diagram

Caption: Key components in 4-acylisoxazole synthesis.

References

Application Notes and Protocols for the Synthesis of (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic route is based on the Wittig reaction, a reliable method for stereoselective alkene synthesis.[1][2][3] The procedure involves the preparation of a thiophene-based phosphonium ylide, followed by its reaction with 3,5-dimethylisoxazole-4-carbaldehyde to yield the target E-isomer with high selectivity.[1][4] Isoxazole and thiophene derivatives are known to exhibit a range of biological activities, making this compound a valuable scaffold for further investigation in drug discovery programs.[5][6][7]